molecular formula C18H26ClN3O3 B2744887 N-(5-chloro-2-methoxyphenyl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 946233-59-6

N-(5-chloro-2-methoxyphenyl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2744887
CAS No.: 946233-59-6
M. Wt: 367.87
InChI Key: RWPVOAKPGQMRIF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide is a useful research compound. Its molecular formula is C18H26ClN3O3 and its molecular weight is 367.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

The compound is involved in novel synthetic pathways and structural analyses, indicating its significance in organic chemistry research. For example, Mamedov et al. (2016) developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a methodology that could potentially apply to the synthesis of compounds like N1-(5-chloro-2-methoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide (Mamedov et al., 2016). This study highlights the operational simplicity and high yield of the method, providing a useful formula for the synthesis of related oxalamides.

Biological Activities

While the specific compound N1-(5-chloro-2-methoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide was not directly studied for biological activities in the provided research, related compounds have been evaluated for their cytotoxicity and potential as antitumor agents. For instance, Parthiban et al. (2011) synthesized a series of 2,6-diarylpiperidin-4-one O-methyloximes with various substituents and evaluated their antiproliferative activity against human cervical carcinoma (HeLa) cell lines (Parthiban et al., 2011). This research suggests a potential avenue for exploring the biological activities of N1-(5-chloro-2-methoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide, given its structural similarities to the compounds studied.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3/c1-12(2)22-8-6-13(7-9-22)11-20-17(23)18(24)21-15-10-14(19)4-5-16(15)25-3/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPVOAKPGQMRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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